Cas no 74163-48-7 (3,5-bis(bromomethyl)benzonitrile)
3,5-bis(bromomethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3,5-bis(bromomethyl)benzonitrile
- AS-61067
- AKOS030627827
- F14673
- CS-0045360
- SY046098
- ZCA16348
- MFCD22492792
- 74163-48-7
- SCHEMBL14689467
- EN300-345773
- 819-308-9
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- MDL: MFCD22492792
- Inchi: 1S/C9H7Br2N/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-5H2
- InChI Key: RPUUHCFKDYQOME-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C#N)C=C(CBr)C=1
Computed Properties
- Exact Mass: 288.89247g/mol
- Monoisotopic Mass: 286.89452g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 23.8Ų
3,5-bis(bromomethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064302-250mg |
3,5-Bis(bromomethyl)benzonitrile |
74163-48-7 | 97% | 250mg |
$306.80 | 2023-09-01 | |
| Alichem | A019064302-1g |
3,5-Bis(bromomethyl)benzonitrile |
74163-48-7 | 97% | 1g |
$767.00 | 2023-09-01 | |
| TRC | B594633-5mg |
3,5-Bis(Bromomethyl)Benzonitrile |
74163-48-7 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B594633-10mg |
3,5-Bis(Bromomethyl)Benzonitrile |
74163-48-7 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B594633-50mg |
3,5-Bis(Bromomethyl)Benzonitrile |
74163-48-7 | 50mg |
$ 320.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D915022-1g |
3,5-Bis(bromomethyl)benzonitrile |
74163-48-7 | 95% | 1g |
$630 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1049512-100mg |
3,5-bis(bromomethyl)benzonitrile |
74163-48-7 | 95% | 100mg |
$410 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1049512-250mg |
3,5-bis(bromomethyl)benzonitrile |
74163-48-7 | 95% | 250mg |
$570 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1049512-1g |
3,5-bis(bromomethyl)benzonitrile |
74163-48-7 | 95% | 1g |
$1150 | 2024-06-06 | |
| Enamine | EN300-345773-0.05g |
3,5-bis(bromomethyl)benzonitrile |
74163-48-7 | 95.0% | 0.05g |
$173.0 | 2025-03-18 |
3,5-bis(bromomethyl)benzonitrile Suppliers
3,5-bis(bromomethyl)benzonitrile Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3,5-bis(bromomethyl)benzonitrile
Recent Advances in the Application of 3,5-bis(bromomethyl)benzonitrile (CAS: 74163-48-7) in Chemical Biology and Pharmaceutical Research
3,5-bis(bromomethyl)benzonitrile (CAS: 74163-48-7) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its two reactive bromomethyl groups and a benzonitrile moiety, serves as a key building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and covalent protein modifiers.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3,5-bis(bromomethyl)benzonitrile as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the compound's reactive sites to introduce pharmacophore groups that significantly enhanced binding affinity and selectivity. This approach led to the development of a new class of BTK inhibitors with improved pharmacokinetic properties, highlighting the compound's value in targeted cancer therapy.
In the field of chemical biology, 3,5-bis(bromomethyl)benzonitrile has been employed as a cross-linking agent for protein modification. A recent Nature Chemical Biology publication (2024) described its application in creating stable protein-protein conjugates for structural studies. The compound's ability to form covalent bonds with cysteine residues under mild conditions makes it particularly useful for studying protein interactions without disrupting native conformations.
The pharmaceutical industry has also shown increasing interest in this compound for prodrug development. Recent patent filings (WO2023124567) reveal innovative approaches using 3,5-bis(bromomethyl)benzonitrile as a linker for antibody-drug conjugates (ADCs). The compound's stability in physiological conditions and controlled release properties make it suitable for targeted drug delivery systems, particularly in oncology applications.
From a synthetic chemistry perspective, advancements have been made in the production and purification of 3,5-bis(bromomethyl)benzonitrile. A 2024 study in Organic Process Research & Development reported an optimized, scalable synthesis route with improved yield and reduced environmental impact. These developments address previous challenges in large-scale production, potentially lowering the cost barrier for research and therapeutic applications.
Safety and toxicity studies of 3,5-bis(bromomethyl)benzonitrile have progressed significantly. Recent toxicological assessments published in Chemical Research in Toxicology (2023) provide comprehensive data on its handling requirements and biological effects. While the compound shows moderate reactivity, proper safety protocols can effectively mitigate risks, making it manageable for laboratory use.
Looking forward, the unique properties of 3,5-bis(bromomethyl)benzonitrile position it as a valuable tool in emerging areas such as PROTAC (proteolysis targeting chimera) development and covalent drug discovery. Its dual reactivity and compatibility with various functional groups offer researchers multiple avenues for molecular design, suggesting continued relevance in pharmaceutical innovation.
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